4-(3-Methoxyphenyl)benzonitrile

Overview

Description

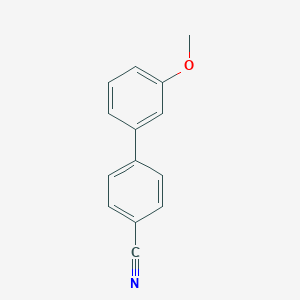

4-(3-Methoxyphenyl)benzonitrile, also known as 3’-methoxy [1,1’-biphenyl]-4-carbonitrile, is an organic compound with the molecular formula C14H11NO. This compound is characterized by a biphenyl structure with a methoxy group at the 3-position and a nitrile group at the 4-position. It is commonly used in various chemical syntheses and has applications in multiple scientific fields .

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions via an sn1 pathway, especially when they are resonance stabilized . This suggests that 4-(3-Methoxyphenyl)benzonitrile might interact with its targets through a similar mechanism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-(3-Methoxyphenyl)benzonitrile involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through the cyanation of benzene derivatives using metal catalysts. The process involves the use of reagents such as sodium cyanide or potassium cyanide in the presence of a transition metal catalyst like palladium or copper .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed:

Oxidation: 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

Reduction: 4-(3-Methoxyphenyl)benzylamine.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-(3-Methoxyphenyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

4-Methoxybenzonitrile: Lacks the biphenyl structure, making it less complex.

3-Methoxybenzonitrile: Similar structure but with the nitrile group at a different position.

4-Cyanobiphenyl: Similar biphenyl structure but lacks the methoxy group.

Uniqueness: 4-(3-Methoxyphenyl)benzonitrile is unique due to the presence of both the methoxy and nitrile groups on a biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Biological Activity

4-(3-Methoxyphenyl)benzonitrile, also known as 3'-methoxy [1,1'-biphenyl]-4-carbonitrile, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group and a nitrile group attached to a biphenyl framework. This configuration contributes to its chemical reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its application in synthesizing biologically active derivatives.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its ability to cross cellular membranes. The nitrile group may participate in hydrogen bonding, influencing the compound's binding affinity to target proteins or enzymes.

Key Mechanisms:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways related to cell survival and growth.

Case Studies and Experimental Evidence

- Anticancer Activity : A study investigated the effects of related compounds on cancer cell lines, revealing that derivatives of this compound showed significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

- Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of various derivatives against Mycobacterium abscessus, indicating that modifications to the phenyl ring could enhance activity against resistant strains .

- Vascular Smooth Muscle Cell Inhibition : Research demonstrated that compounds with similar structures inhibited vascular smooth muscle cell proliferation and migration, suggesting potential applications in treating cardiovascular diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Applications in Drug Development

The potential applications of this compound in drug development are vast:

- Pharmaceutical Intermediates : It serves as a building block for synthesizing more complex molecules with desired biological activities.

- Lead Compound for Antimicrobial Agents : Its derivatives are being explored as potential antibiotics targeting resistant bacterial strains.

- Cancer Therapeutics : Ongoing research aims to develop novel anticancer agents based on its structure.

Properties

IUPAC Name |

4-(3-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHPEFDYNQSANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402468 | |

| Record name | 4-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154848-39-2 | |

| Record name | 3′-Methoxy[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154848-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.